molecular formula C11H16O B7822462 2-Butyl-4-methylphenol CAS No. 29997-27-1

2-Butyl-4-methylphenol

Cat. No. B7822462
CAS RN: 29997-27-1
M. Wt: 164.24 g/mol
InChI Key: FEXBEKLLSUWSIM-UHFFFAOYSA-N
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Description

2-Butyl-4-methylphenol is a hydroxytoluene.

Scientific Research Applications

  • Antioxidant in Transformer Oil : 2,6-Di-tert-butyl-4-methylphenol (BHT), a derivative of 2-Butyl-4-methylphenol, is an antioxidant widely used in transformer oil. A new method based on differential pulse voltammetry for determining BHT in transformer oil has been developed, demonstrating its electrochemical properties (Zhou, Feng, Tao, & Song, 2012).

  • Electrochemical Reactivity with Superoxide Anion Radical : Research on the electrochemical reactivity of 2,6-di-tert-butyl-4-methylphenol and its analogs with superoxide anion radical showed that these compounds can reduce the anodic current intensity associated with superoxide anion oxidation. This suggests their effectiveness as radical quenchers (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

  • Antioxidant Activity in Polyethylene Film : 2,6-Di-(tert-butyl)-4-methylphenol, used as an antioxidant in polyethylene production, can lead to the formation of oxidation products like 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone, potentially affecting the discoloration of polyethylene film (Daun, Gilbert, & Giacin, 1974).

  • Environmental Occurrence and Toxicity : Synthetic phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds, found in various environments and human tissues, may have hepatic toxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

  • Antioxidant Efficiency in Polypropylene Stabilization : Phenols derived from 2,6-di-tert-butyl-4-methylphenol, with different substituents containing O, S, or N atoms, show varying degrees of antioxidative activity in the stabilization of polypropylene. The antioxidative activities are influenced by the structure of the phenol and the presence of heteroatoms (Jiráčková & Pospíšil, 1973).

  • Protecting Lipids from Autoxidation in Chromatography : Incorporating small quantities of 4-methyl-2,6-di-tert-butylphenol in solvents can protect lipids from autoxidation during chromatography, manipulation, and storage, without affecting their separation due to its higher chromatographic mobility (Wren & Szczepanowksa, 1964).

properties

IUPAC Name

2-butyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXBEKLLSUWSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871173
Record name 2-Butyl-4-methylphenol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butyl-4-methylphenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Butyl-4-methylphenol

CAS RN

6891-45-8, 29997-27-1
Record name 2-Butyl-4-methylphenol
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Record name 2-Butyl-p-cresol
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Record name Butyl-p-cresol
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Record name 2-Butyl-4-methylphenol
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Record name Butyl-p-cresol
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Record name 2-butyl-p-cresol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19 °C
Record name 2-Butyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032060
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Pan, L Wang, G Zhang, D Gong - Journal of Photochemistry and …, 2015 - Elsevier
The characteristics of binding of 2-tert-butyl-4-methylphenol (TBMP), a synthetic phenolic antioxidant with hydroxypropyl-β-cyclodextrin (Hp-βCD) and calf thymus DNA (ctDNA) were …
Number of citations: 7 www.sciencedirect.com
JB McKinley - Journal of the American Chemical Society, 1947 - ACS Publications
… 2-2-butyl-4-methylphenol (identified by mixed melting point) when treated with from 1 to 5 per cent, of concentratedsulfuric acid for three hours at 90. Refluxing aloneat atmospheric …
Number of citations: 10 pubs.acs.org
WW Kaeding - The Journal of Organic Chemistry, 1963 - ACS Publications
Cupric salts of carboxylic acids oxidize phenols to produce products coupled at vacant ortho and para positions in a manner characteristic of single electron oxidizing agents. …
Number of citations: 68 pubs.acs.org
JC Ambelang, JL Binder - Journal of the American Chemical …, 1953 - ACS Publications
… of infrared absorption spectra with dihydroxydiphenylmethanes from 6-<-butyl-2-methylphenol and 2-<-butyl-4-methylphenol indicated that all the crystalline products from 6-i-butyl-3-…
Number of citations: 5 pubs.acs.org
SR Kirby, C Song, HH Schobert - Catalysis today, 1996 - Elsevier
Compounds containing oxygen functional groups, especially phenols, are undesirable components of coal-derived liquids. Removal of these compounds from the products of coal …
Number of citations: 23 www.sciencedirect.com
HE Ungnade, AD McLaren - Journal of the American Chemical …, 1944 - ACS Publications
118 Herbert E. Ungnade and A. Douglas McLaren Vol. 66 spectram el^ o-ocásene. These authors did not distinguish between the two forms of aWo-ocimene but consideration of the …
Number of citations: 61 pubs.acs.org
C Song, S Kirby, E Schmidt, H Schobert - 1995 - fischer-tropsch.org
… -4-methylphenol (DBMP) Under non-catalytic reaction conditions the conversion of DBMP involves the cleavage of one, or both, of the t-butyl groups to produce 2-butyl-4-methylphenol (…
Number of citations: 0 www.fischer-tropsch.org
ND Coggeshall, AS Glessner - Journal of the American Chemical …, 1949 - ACS Publications
… X 10-4 mole/liter of 2-/-butyl-4-methylphenol. It is immediately evident that a concentration of 1.0 X 10-1 mole/liter of sodium hydroxide which produced a complete spectral shift for the …
Number of citations: 57 pubs.acs.org
ND Coggeshall - Journal of the American Chemical Society, 1947 - ACS Publications
The hindered phenols which are formed when large alkyl substituents such as-butyl, 5-butyl or ŋ-amyl are added to the two positions ortho to the hydroxyl group have markedly different …
Number of citations: 81 pubs.acs.org
WC Sears, LJ Kitchen - Journal of the American Chemical Society, 1949 - ACS Publications
… Inmaking these comparisons it is assumed that Coggeshall measured 4-¿-butylphenol, 4-¿-amylphenol and 2¿-butyl-4-methylphenol in the solid state. Elsewhere agreement is good …
Number of citations: 55 pubs.acs.org

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